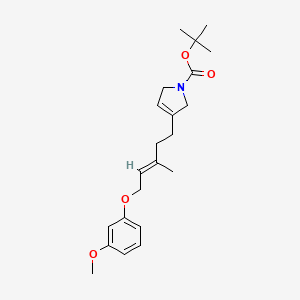
tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-(3-metoxifenoxi)-3-metilpent-3-en-1-il)-2,5-dihidro-1H-pirrol-1-carboxilato de terc-butilo es un compuesto orgánico complejo que presenta un grupo éster de terc-butilo, un grupo metoxifenoxi y un anillo de pirrol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común para sintetizar ésteres de terc-butilo es la esterificación de Steglich, que utiliza diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP) como catalizadores . Este método es particularmente útil para formar ésteres a partir de ácidos carboxílicos y alcoholes estéricamente impedidos.
Métodos de producción industrial
En un entorno industrial, la síntesis de ésteres de terc-butilo se puede lograr utilizando sistemas de microrreactores de flujo. Este método ofrece varias ventajas, incluida una mayor eficiencia, versatilidad y sostenibilidad en comparación con los procesos por lotes tradicionales . El uso de microrreactores de flujo permite un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y menos residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-3-(5-(3-metoxifenoxi)-3-metilpent-3-en-1-il)-2,5-dihidro-1H-pirrol-1-carboxilato de terc-butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: El grupo metoxifenoxi se puede sustituir con otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) para la oxidación, agentes reductores como el hidruro de litio y aluminio (LiAlH4) para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas y solventes específicos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del compuesto puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(E)-3-(5-(3-metoxifenoxi)-3-metilpent-3-en-1-il)-2,5-dihidro-1H-pirrol-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas.
Biología: Se puede utilizar en el estudio de vías e interacciones biológicas debido a sus propiedades estructurales únicas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del (E)-3-(5-(3-metoxifenoxi)-3-metilpent-3-en-1-il)-2,5-dihidro-1H-pirrol-1-carboxilato de terc-butilo implica su interacción con objetivos y vías moleculares específicos. El grupo terc-butilo, por ejemplo, puede influir en la reactividad y estabilidad del compuesto al proporcionar impedimento estérico . El grupo metoxifenoxi puede participar en varias reacciones químicas, contribuyendo a la actividad general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros ésteres de terc-butilo y derivados de pirrol, como:
- (E)-3-(5-(3-hidroxifenoxi)-3-metilpent-3-en-1-il)-2,5-dihidro-1H-pirrol-1-carboxilato de terc-butilo
- (E)-3-(5-(3-clorofenoxi)-3-metilpent-3-en-1-il)-2,5-dihidro-1H-pirrol-1-carboxilato de terc-butilo
Singularidad
La singularidad del (E)-3-(5-(3-metoxifenoxi)-3-metilpent-3-en-1-il)-2,5-dihidro-1H-pirrol-1-carboxilato de terc-butilo radica en su combinación de grupos funcionales, que confieren reactividad específica y posibles aplicaciones. La presencia del grupo metoxifenoxi, en particular, lo distingue de otros compuestos similares y contribuye a su comportamiento químico único.
Propiedades
Fórmula molecular |
C22H31NO4 |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[(E)-5-(3-methoxyphenoxy)-3-methylpent-3-enyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C22H31NO4/c1-17(12-14-26-20-8-6-7-19(15-20)25-5)9-10-18-11-13-23(16-18)21(24)27-22(2,3)4/h6-8,11-12,15H,9-10,13-14,16H2,1-5H3/b17-12+ |
Clave InChI |
YHRWRXLFFNDILD-SFQUDFHCSA-N |
SMILES isomérico |
C/C(=C\COC1=CC=CC(=C1)OC)/CCC2=CCN(C2)C(=O)OC(C)(C)C |
SMILES canónico |
CC(=CCOC1=CC=CC(=C1)OC)CCC2=CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



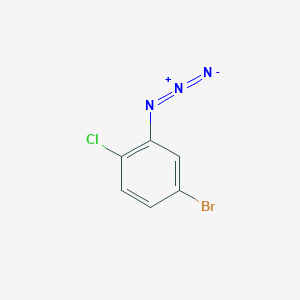

![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
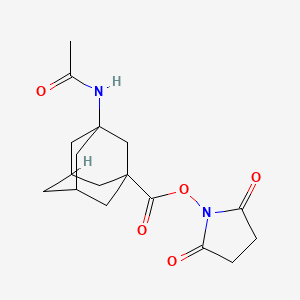
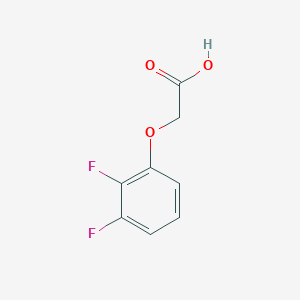



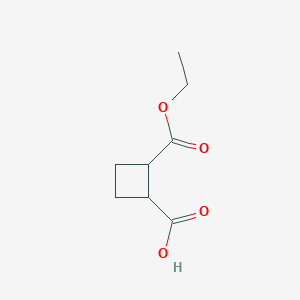
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
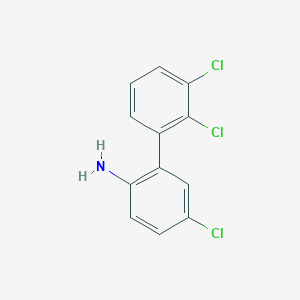
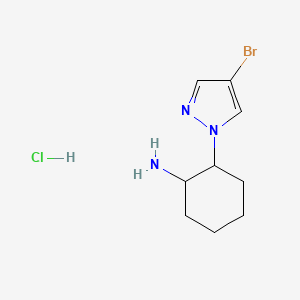
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)
